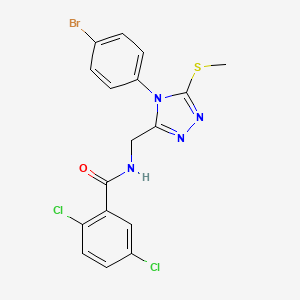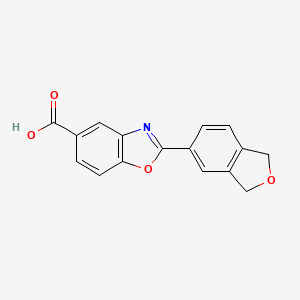![molecular formula C10H9N3O B2903656 (NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine CAS No. 1065115-31-2](/img/structure/B2903656.png)
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine is a chemical compound derived from quinoxaline, a bicyclic heteroaromatic compound
Mechanism of Action
Target of Action
The primary target of (NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine, also known as EN300-26573355, is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 is a receptor tyrosine kinase (RTK) that plays a central role in cellular proliferation and angiogenesis .
Mode of Action
The compound interacts with VEGFR-2 by inhibiting its autophosphorylation and dimerization processes . This interaction blocks the signaling pathway of VEGFR-2, leading to the suppression of tumor growth .
Biochemical Pathways
The inhibition of VEGFR-2 affects the angiogenesis pathway, which is crucial for the growth and expansion of cancer cells . The compound’s action on VEGFR-2 disrupts the normal functioning of this pathway, leading to a decrease in angiogenesis and, consequently, tumor growth .
Pharmacokinetics
It’s worth noting that the compound’s interaction with cytochrome p450 has been studied . Cytochrome P450 is an important enzyme involved in drug metabolism, and its interaction with the compound could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The compound has demonstrated significant antiproliferative effects against human cancer cell lines, MCF-7 and HepG-2 . It induces cell apoptosis and arrests the cell cycle in the G2/M phase . Additionally, it upregulates caspase-3 and caspase-9 levels and improves the Bax/Bcl-2 ratio by more than 10-fold .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine typically involves the condensation of 3-methylquinoxaline-2-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions.
Major Products
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine has several scientific research applications:
Biological Studies: It is used in studies related to cell cycle regulation and apoptosis, showing potential in inducing cell cycle arrest and promoting apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-methylquinoxaline-2-thiol: Another derivative of quinoxaline with potential anticancer properties.
3-methylquinoxaline-2(1H)-one: Known for its biological activities and used in similar research applications.
Uniqueness
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine is unique due to its specific interaction with VEGFR-2 and its ability to induce apoptosis and cell cycle arrest. This makes it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-7-10(6-11-14)13-9-5-3-2-4-8(9)12-7/h2-6,14H,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJCGHJHYFBPCR-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-ethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2903581.png)
![methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2903582.png)

![N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2903584.png)



![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide](/img/structure/B2903592.png)


